molecular formula C17H24F3N3O7 B558165 Boc-lys(tfa)-osu CAS No. 34695-46-0

Boc-lys(tfa)-osu

Cat. No.: B558165
CAS No.: 34695-46-0
M. Wt: 439.4 g/mol
InChI Key: IAMVVSHTWIUKAP-JTQLQIEISA-N
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Description

Boc-lys(tfa)-osu, also known as N-tert-butoxycarbonyl-L-lysine trifluoroacetate N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis and biochemical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

Biochemical Analysis

Biochemical Properties

Boc-lys(tfa)-osu interacts with enzymes such as histone deacetylase (HDAC) 4, 5, and 7 . These interactions are crucial for the assaying of these enzymes’ activities in a protease-coupled assay .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for HDAC 4, 5, and 7 . It is involved in enzyme inhibition or activation and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways related to HDAC activity . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(tfa)-osu typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a trifluoroacetate (tfa) group. The final step involves the formation of the N-hydroxysuccinimide (osu) ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-lys(tfa)-osu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical assays where solubility and stability are critical .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMVVSHTWIUKAP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628703
Record name 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34695-46-0
Record name 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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